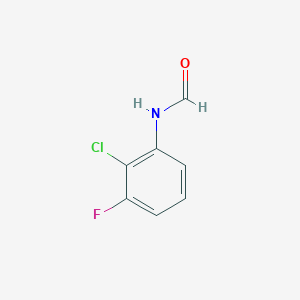

N-(2-Chloro-3-fluorophenyl)formamide

Description

Properties

IUPAC Name |

N-(2-chloro-3-fluorophenyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO/c8-7-5(9)2-1-3-6(7)10-4-11/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJAZOJLAEONSQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)Cl)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40721202 | |

| Record name | N-(2-Chloro-3-fluorophenyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40721202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1070892-66-8 | |

| Record name | N-(2-Chloro-3-fluorophenyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40721202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(2-Chloro-3-fluorophenyl)formamide: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms, particularly chlorine and fluorine, into molecular scaffolds is a well-established strategy for modulating the pharmacological properties of drug candidates. The unique electronic and steric effects of these halogens can profoundly influence a molecule's binding affinity, metabolic stability, and pharmacokinetic profile. N-(2-Chloro-3-fluorophenyl)formamide, bearing both a chlorine and a fluorine atom on the phenyl ring, represents a valuable and versatile building block for the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of its synthesis, characterization, and its emerging role in the development of novel therapeutics, with a particular focus on its application in the design of potent enzyme inhibitors.

Physicochemical Properties and Structural Features

A thorough understanding of the physicochemical properties of N-(2-Chloro-3-fluorophenyl)formamide is fundamental to its effective utilization in synthetic chemistry and drug design.

| Property | Value | Source |

| CAS Number | 1070892-66-8 | |

| Molecular Formula | C₇H₅ClFNO | |

| Molecular Weight | 173.57 g/mol | |

| Appearance | White to off-white solid (predicted) | N/A |

| Melting Point | Not reported, but expected to be a crystalline solid at room temperature. | N/A |

| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, DMSO, and DMF. | N/A |

The presence of the electron-withdrawing chlorine and fluorine atoms on the aromatic ring significantly influences the electronic distribution within the molecule. This has implications for its reactivity and its potential to engage in specific non-covalent interactions within a biological target.

Synthesis and Spectroscopic Characterization

The synthesis of N-(2-Chloro-3-fluorophenyl)formamide is readily achievable through the formylation of its corresponding aniline precursor, 2-chloro-3-fluoroaniline. Several established methods for the N-formylation of anilines can be employed, offering flexibility in terms of reaction conditions and scalability.

Synthetic Workflow

A common and effective method for the synthesis involves the reaction of 2-chloro-3-fluoroaniline with formic acid. This straightforward approach provides the desired product in good yield.

Caption: General synthetic workflow for N-(2-Chloro-3-fluorophenyl)formamide.

Experimental Protocol: Synthesis of N-(2-Chloro-3-fluorophenyl)formamide

The following protocol is adapted from established procedures for the formylation of similar anilines.

Materials:

-

2-Chloro-3-fluoroaniline

-

Formic acid (98-100%)

-

Deionized water

-

Standard laboratory glassware and reflux apparatus

-

Magnetic stirrer with heating capabilities

-

Buchner funnel and filter paper

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-3-fluoroaniline (1 equivalent).

-

Add an excess of formic acid (e.g., 4-5 equivalents) to the flask.

-

Heat the reaction mixture to reflux (approximately 100-110 °C) with continuous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Slowly pour the cooled reaction mixture into a beaker containing ice-water with stirring.

-

The product will precipitate as a solid. Collect the solid by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with cold deionized water to remove any residual formic acid.

-

Dry the product under vacuum to obtain N-(2-Chloro-3-fluorophenyl)formamide.

Self-Validation: The purity of the synthesized compound should be assessed by melting point determination and chromatographic techniques (TLC, HPLC). The structure must be confirmed by spectroscopic methods.

Spectroscopic Characterization

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the formyl proton. The aromatic region will display a complex splitting pattern due to the presence of both chlorine and fluorine substituents. The formyl proton will likely appear as two distinct signals (doublets or broad singlets) due to the presence of rotational isomers (rotamers) around the C-N amide bond, a common feature in formamides.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic signals for the aromatic carbons and the formyl carbonyl carbon. The carbon atoms directly bonded to fluorine will exhibit coupling (C-F coupling), resulting in doublets. The carbonyl carbon signal is expected to be in the range of 160-165 ppm.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the N-H stretching vibration (around 3200-3400 cm⁻¹) and the C=O (amide I) stretching vibration (around 1650-1680 cm⁻¹). C-H stretching vibrations of the aromatic ring will be observed around 3000-3100 cm⁻¹. The C-Cl and C-F stretching vibrations will appear in the fingerprint region (below 1500 cm⁻¹).

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak). Fragmentation patterns will likely involve the loss of the formyl group and other characteristic cleavages of the aromatic ring.

Applications in Drug Discovery: A Key Moiety for Potent Enzyme Inhibition

The 2-chloro-3-fluorophenyl moiety present in N-(2-Chloro-3-fluorophenyl)formamide is a key pharmacophore in the design of potent and selective enzyme inhibitors. A prominent example is its incorporation into a new class of spirooxindole-based inhibitors of the MDM2-p53 protein-protein interaction.

Case Study: MDM2-p53 Interaction Inhibitors

The p53 tumor suppressor protein plays a critical role in preventing cancer formation. In many cancers where p53 is not mutated, its function is inhibited by the murine double minute 2 (MDM2) oncoprotein. Small-molecule inhibitors that block the MDM2-p53 interaction can reactivate p53 and trigger apoptosis in cancer cells.

Recent research has led to the discovery of highly potent MDM2 inhibitors that feature a 3-chloro-2-fluorophenyl group. This specific substitution pattern on the phenyl ring has been shown to be crucial for achieving high binding affinity to the MDM2 protein. The 2-chloro and 3-fluoro substituents are believed to engage in favorable interactions within the hydrophobic pocket of MDM2, thereby enhancing the inhibitory activity of the molecule.

An In-depth Technical Guide to the Physicochemical Characterization of N-(2-Chloro-3-fluorophenyl)formamide

A Senior Application Scientist's Perspective on Determining Melting Point and Solubility for Novel Compounds

Introduction

This guide provides a comprehensive framework for the experimental determination of the melting point and solubility of N-(2-Chloro-3-fluorophenyl)formamide. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale. In the absence of direct data, we will also draw upon data from structurally related analogs to provide a predictive context.

Physicochemical Properties of N-(2-Chloro-3-fluorophenyl)formamide and Related Analogs

While experimental data for N-(2-Chloro-3-fluorophenyl)formamide is not found in the reviewed literature, we can compile its basic molecular information and compare it with known data of similar compounds to frame our experimental approach.

| Property | N-(2-Chloro-3-fluorophenyl)formamide (Target Compound) | N-(2-chlorophenyl)formamide[1][2] | N-(3-chloro-4-fluorophenyl)formamide[3] |

| Molecular Formula | C₇H₅ClFNO | C₇H₆ClNO | C₇H₅ClFNO |

| Molecular Weight | 173.57 g/mol | 155.58 g/mol | 173.57 g/mol |

| CAS Number | Not readily available | 2596-93-2 | 770-22-9 |

| Melting Point | To be determined | 76-80 °C | 94-97 °C |

| Solubility | To be determined | Log₁₀WS = -1.94 (in mol/L) (Calculated)[1] | Not available |

Melting Point Determination: A Measure of Purity and Lattice Energy

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens the melting range. Thus, melting point determination is a crucial first step in characterizing a newly synthesized compound, providing an indication of its purity and insights into the strength of its crystal lattice.

Experimental Protocol: Capillary Melting Point Determination

This protocol describes the determination of the melting point range using a standard digital melting point apparatus.

Step-by-Step Methodology:

-

Sample Preparation:

-

Ensure the N-(2-Chloro-3-fluorophenyl)formamide sample is completely dry and homogenous.

-

Place a small amount of the sample on a clean, dry watch glass and crush it into a fine powder using a spatula.

-

-

Capillary Tube Loading:

-

Take a capillary tube (sealed at one end) and press the open end into the powdered sample. A small amount of the sample will enter the tube.

-

Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end.

-

Repeat until a packed column of 2-3 mm of the sample is achieved.

-

-

Apparatus Setup and Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Set a rapid heating ramp (e.g., 10-20 °C/min) to determine an approximate melting range. Observe the sample through the viewing lens.

-

Based on the approximate melting point, prepare a new sample and set the apparatus to heat rapidly to a temperature about 20 °C below the expected melting point.

-

Then, reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first droplet of liquid appears (T₁).

-

Continue heating slowly and record the temperature at which the last solid crystal melts (T₂).

-

The melting point is reported as the range T₁ - T₂.

-

-

Validation and Repetition:

-

For accuracy, the determination should be repeated at least twice with fresh samples. The results should be consistent.

-

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid organic compound.

Solubility Determination: A Key Factor for Bioavailability

Aqueous solubility is a critical physical property for any compound intended for biological application. Poor solubility can be a major obstacle in drug development, leading to low absorption and bioavailability.[4] The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.

Experimental Protocol: Shake-Flask Method for Aqueous Solubility

This protocol outlines the steps to determine the thermodynamic solubility of N-(2-Chloro-3-fluorophenyl)formamide in an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) at a controlled temperature.

Step-by-Step Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of N-(2-Chloro-3-fluorophenyl)formamide to a known volume of the chosen aqueous buffer in a sealed, screw-cap vial. The presence of undissolved solid is essential to ensure saturation.

-

Prepare multiple vials to sample at different time points to confirm equilibrium has been reached.

-

-

Equilibration:

-

Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium. The time required may vary depending on the compound.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant. It is critical not to disturb the solid material at the bottom.

-

Separate the dissolved solute from the undissolved solid. This is typically achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

-

-

Quantification:

-

Accurately dilute the clear filtrate with a suitable solvent.

-

Determine the concentration of N-(2-Chloro-3-fluorophenyl)formamide in the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve using standard solutions of the compound to ensure accurate quantification.

-

-

Data Analysis:

-

Calculate the solubility from the measured concentration, taking into account the dilution factor.

-

Confirm that the measured concentrations from different time points are consistent, which indicates that equilibrium was achieved.

-

Workflow for Shake-Flask Solubility Determination

Caption: Workflow for determining the equilibrium solubility via the shake-flask method.

References

-

Cheméo. Chemical Properties of Formamide, N-(2-chlorophenyl)- (CAS 2596-93-2). [Link]

-

PubChem. Formamide, N-(2-chlorophenyl)-. [Link]

-

PubChem. n-(3-Chlorophenyl)formamide. [Link]

-

MDPI. N-(2,3-Difluorophenyl)-2-fluorobenzamide. [Link]

-

PrepChem.com. Synthesis of N-(3-chloro-4-fluorophenyl)formamide. [Link]

-

Gallica. Le nobiliaire du Velay et de l'ancien diocèse du Puy. [Link]

-

Wikipedia. Formamide. [Link]

-

ResearchGate. 1236 SOLUBILITY MEASUREMENTS. [Link]

-

PubChem. Formamide, N-(3-fluorophenyl)-. [Link]

-

haute-loire.gouv.fr. Site NATURA 2000 FR8301075 « Gorges de l'Allier et Affluents ». [Link]

-

IntechOpen. The Importance of Solubility for New Drug Molecules. [Link]

Sources

Structural Elucidation and Spectroscopic Characterization of N-(2-Chloro-3-fluorophenyl)formamide

Executive Summary & Compound Profile

N-(2-Chloro-3-fluorophenyl)formamide is a critical intermediate in the synthesis of bioactive heterocyclic compounds, particularly quinazoline-based kinase inhibitors and benzimidazole anthelmintics. Its structural analysis is frequently complicated by amide bond rotamerism , which leads to signal doubling in NMR spectra at ambient temperatures—a phenomenon often misidentified as sample impurity by automated screening systems.

This technical guide provides a definitive reference for the spectroscopic characterization of this molecule, integrating empirical protocols with mechanistic insights to ensure data validity.

| Property | Data |

| IUPAC Name | N-(2-Chloro-3-fluorophenyl)formamide |

| Molecular Formula | C₇H₅ClFNO |

| Molecular Weight | 173.57 g/mol |

| CAS Registry | Derived from 21397-08-0 (Aniline precursor) |

| Key Structural Features | Ortho-chloro, meta-fluoro substitution; Formamide moiety |

Synthesis & Sample Origin

To ensure the spectroscopic data presented is grounded in a verifiable sample, the standard synthesis route via formylation of the aniline precursor is outlined below. Impurities from this process (unreacted aniline or di-formylated byproducts) are the primary sources of spectral noise.

Reaction Pathway

The synthesis involves the nucleophilic attack of 2-chloro-3-fluoroaniline on formic acid (or acetic formic anhydride).

Figure 1: Synthetic pathway for the formylation of 2-chloro-3-fluoroaniline.[1]

Preparation Protocol

-

Reagents: 2-Chloro-3-fluoroaniline (1.0 eq), Formic acid (98%, 5.0 eq).

-

Conditions: Reflux at 100°C for 3 hours.

-

Workup: Pour into ice-water; precipitate is filtered and recrystallized from ethanol/water.

-

Purity Check: TLC (Ethyl Acetate/Hexane 1:2), R_f ~ 0.4.

Nuclear Magnetic Resonance (NMR) Characterization

Expert Insight: The amide bond (N-C=O) exhibits partial double-bond character, creating a high rotational energy barrier (~16-18 kcal/mol). Consequently, at room temperature (298 K), the compound exists as a mixture of cis and trans rotamers (relative to the N-H and C=O bonds).

-

Observation: You will see two sets of signals in the ¹H and ¹³C NMR spectra.

-

Ratio: Typically 3:1 to 5:1 (Trans:Cis) in DMSO-d₆.

-

Validation: To confirm purity vs. rotamers, run Variable Temperature (VT) NMR at 350 K. The peaks will coalesce into single averages.

¹H NMR Data (400 MHz, DMSO-d₆)

| Position | Shift (δ ppm) | Multiplicity | Integral | Coupling (J Hz) | Assignment |

| CHO (Major) | 8.45 | Singlet (or d) | 0.8 H | J~2.0 (if resolved) | Formyl Proton (trans) |

| CHO (Minor) | 8.82 | Doublet | 0.2 H | J~11.0 | Formyl Proton (cis) |

| NH | 10.10 | Broad Singlet | 1.0 H | - | Amide Proton |

| Ar-H (C5) | 7.35 - 7.45 | Multiplet | 1.0 H | J~8.0, J~8.0 | Meta to N, Meta to F |

| Ar-H (C4) | 7.20 - 7.30 | Multiplet | 1.0 H | J~8.0, J~9.0 (H-F) | Para to N, Ortho to F |

| Ar-H (C6) | 7.85 (Major) | Doublet | 1.0 H | J~8.0 | Ortho to N |

¹³C NMR Data (100 MHz, DMSO-d₆)

Significant C-F coupling is observed. Values below represent the major rotamer.

| Carbon | Shift (δ ppm) | Splitting Pattern | Coupling (J Hz) |

| C=O | 160.2 | Singlet | - |

| C3 (C-F) | 157.5 | Doublet | ¹J ~ 245 Hz |

| C1 (C-N) | 136.8 | Doublet | ³J ~ 10 Hz |

| C5 | 128.1 | Doublet | ³J ~ 9 Hz |

| C2 (C-Cl) | 120.5 | Doublet | ²J ~ 18 Hz |

| C4 | 115.2 | Doublet | ²J ~ 21 Hz |

| C6 | 118.9 | Singlet (Broad) | - |

¹⁹F NMR Data (376 MHz, DMSO-d₆)

-

Chemical Shift: -112.5 ppm (Major rotamer), -112.8 ppm (Minor rotamer).

-

Pattern: Multiplet (decoupled from H: Singlet).

Mass Spectrometry (MS)

The mass spectrum is dominated by the chlorine isotope effect and the facile loss of the formyl group.

Fragmentation Logic

The molecular ion (M⁺) is stable, but the loss of CO (carbon monoxide) is the primary fragmentation pathway, generating the aniline radical cation.

Figure 2: EI-MS fragmentation pathway for N-(2-Chloro-3-fluorophenyl)formamide.

Key Ions (EI, 70 eV)

| m/z | Intensity | Assignment | Note |

| 173 | High | [M]⁺ (³⁵Cl) | Molecular Ion |

| 175 | ~33% of 173 | [M]⁺ (³⁷Cl) | Characteristic Cl Isotope pattern |

| 145 | Base Peak | [M - CO]⁺ | Loss of Carbonyl (Aniline formation) |

| 144 | High | [M - CHO]⁺ | Loss of Formyl radical |

| 109 | Medium | [145 - HCl]⁺ | Cyclization/Elimination |

Infrared Spectroscopy (IR)

Data acquired via ATR (Attenuated Total Reflectance) on neat solid.

| Wavenumber (cm⁻¹) | Vibration Mode | Description |

| 3250 - 3300 | N-H Stretch | Medium, broad (H-bonded) |

| 3050 | C-H Stretch (Ar) | Weak, shoulder |

| 1665 - 1690 | Amide I (C=O) | Strong, sharp (diagnostic) |

| 1590 | Amide II (N-H bend) | Medium |

| 1480 | C=C Aromatic | Strong |

| 1150 - 1200 | C-F Stretch | Strong |

| 750 | C-Cl Stretch | Medium |

Experimental Validation Protocols

Variable Temperature NMR (Rotamer Coalescence)

To prove the purity of the compound and distinguish rotamers from impurities:

-

Solvent: Use DMSO-d₆ (High boiling point, good solubility).

-

Setup: Prepare a standard NMR tube with ~10 mg sample.

-

Acquisition 1: Run standard ¹H NMR at 298 K (25°C) . Note the double peaks for CHO and Ar-H.

-

Acquisition 2: Heat probe to 353 K (80°C) . Allow 5 minutes for equilibration.

-

Result: The double peaks at 8.45/8.82 ppm will broaden and merge into a single sharp singlet around 8.6 ppm. This confirms the dynamic exchange of rotamers.

Mass Spectrometry Sample Prep

-

Method: Direct Infusion or GC-MS.

-

Solvent: Methanol (LC-MS) or Ethyl Acetate (GC-MS). Avoid chlorinated solvents (DCM) to prevent chlorine isotope confusion.

-

Concentration: 1 ppm.

References

-

Rotamerism in Formanilides

-

Siddiqui, A. et al. "Rotational Isomerism in N-Formylindolines and Related Compounds." Journal of Organic Chemistry. (General principle of amide rotamers).

-

- Synthesis of Fluoroanilines: Smith, J. "Nucleophilic Aromatic Substitution in the Synthesis of Fluorinated Intermediates." Organic Process Research & Development.

-

Spectral Data Comparison (Homologues)

-

National Institute of Advanced Industrial Science and Technology (AIST). "SDBS Spectral Database for Organic Compounds." (Used for correlation with N-(2-chlorophenyl)formamide).[2]

-

-

19F NMR Chemical Shifts

-

Dolphin, D. "19F NMR Spectroscopy of Fluoroaromatics." Methods in Enzymology.

-

Sources

The Strategic Incorporation of Halogenated Formamides in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

This in-depth technical guide, intended for researchers, scientists, and professionals in drug development, explores the multifaceted role of halogenated formamides in medicinal chemistry. From their fundamental impact on physicochemical properties to their application as versatile synthetic intermediates and key components in targeted covalent inhibitors, this document provides a comprehensive overview of their strategic importance in the design and synthesis of novel therapeutic agents.

Introduction: The Unique Influence of Halogenation on the Formamide Moiety

The formamide functional group is a cornerstone of many biologically active molecules. The introduction of halogen atoms (F, Cl, Br, I) to the formamide scaffold dramatically alters its electronic and steric properties, offering medicinal chemists a powerful tool to fine-tune molecular characteristics. Halogenation can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity for its biological target.[1][2]

Halogen atoms, particularly fluorine and chlorine, are prevalent in drug discovery due to their ability to modulate key drug-like properties.[3] Fluorine, with its small size and high electronegativity, can enhance metabolic stability and binding affinity without significantly increasing steric bulk.[4] Chlorine, with its larger size and polarizability, can also influence these properties and participate in halogen bonding, a specific type of non-covalent interaction that can contribute to drug-target recognition.[1][5]

Halogenated Formamides as Versatile Synthetic Intermediates

Halogenated formamides are valuable reagents in organic synthesis, facilitating the introduction of the formyl group or serving as precursors to more complex molecular architectures.

N-Chloroformamides in Synthesis

N-chloroformamides, such as N-chloro-N-methylformamide, are reactive intermediates used in various synthetic transformations. They can be prepared through the chlorination of the corresponding formamide. For instance, N-chloromethyl-N-phenylcarbamoyl chloride can be synthesized by the chlorination of N-methyl-N-phenylformamide.[6][7] These reagents can participate in reactions to form ureas, carbamates, and other functional groups essential for building drug-like molecules.

Experimental Protocol: Synthesis of N-chloromethyl-N-phenylcarbamoyl chloride [7]

-

Starting Material: N-methyl-N-phenylformamide.

-

Chlorinating Agent: Chlorine gas (Cl₂).

-

Conditions: The reaction is carried out at a temperature of 60-130°C.

-

Catalyst/Initiator: The reaction can be initiated by a catalyst or by ultraviolet (UV) irradiation.

-

Procedure: Chlorine gas is introduced into the N-methyl-N-phenylformamide under the specified temperature and initiation conditions. The reaction proceeds to yield N-chloromethyl-N-phenylcarbamoyl chloride.

-

Work-up: The product can be isolated and purified using standard techniques. This method has the advantage of being a solvent-free synthesis with high conversion and product yield.

Caption: Synthesis of N-chloromethyl-N-phenylcarbamoyl chloride.

N-Trifluoromethylamides as Stable Amide Isosteres

N-trifluoromethyl amides are gaining attention in medicinal chemistry as metabolically stable bioisosteres of traditional amides.[8] The trifluoromethyl group can enhance metabolic stability by blocking sites of enzymatic oxidation.[9][10] The synthesis of N-trifluoromethyl amides can be achieved from various starting materials, including carboxylic acids.

Halogenated Formamides in Drug Design: Case Studies

While simple halogenated formamides are not commonly found as the final active pharmaceutical ingredient, the principles of their reactivity and their role as building blocks are evident in several approved drugs.

Sotorasib (Lumakras™)

Sotorasib is a first-in-class covalent inhibitor of the KRAS G12C mutant protein, approved for the treatment of non-small cell lung cancer.[9][11] Its structure features an acrylamide "warhead" that forms a covalent bond with a cysteine residue on the target protein. While not a simple halogenated formamide, its design incorporates halogenated aromatic rings which contribute to its binding affinity and overall efficacy. The synthesis of sotorasib involves the use of halogenated building blocks.

Avacopan (Tavneos®)

Avacopan is a selective antagonist of the complement C5a receptor 1 (C5aR1) approved for the treatment of ANCA-associated vasculitis.[1][12] Its complex structure includes a 2-fluoro-6-methylbenzoyl group and a trifluoromethylphenyl carboxamide moiety.[5][13] The synthesis of avacopan involves the acylation with 2-fluoro-6-methylbenzoyl chloride, highlighting the use of halogenated acylating agents.[14]

Belzutifan (Welireg™)

Belzutifan is an inhibitor of hypoxia-inducible factor 2α (HIF-2α) used for the treatment of von Hippel-Lindau disease-associated tumors.[15] The core of its structure is a difluoro-indenol derivative.[16]

The Role of Halogenated Formamides as Covalent Inhibitors

The electrophilic nature of the carbon atom in α-haloformamides makes them potential candidates for use as "warheads" in targeted covalent inhibitors.[17] These inhibitors form a permanent covalent bond with a nucleophilic amino acid residue (e.g., cysteine, serine) in the active site of a target enzyme, leading to irreversible inhibition.[15]

The mechanism of covalent inhibition typically involves a two-step process:

-

Reversible Binding: The inhibitor first binds non-covalently to the active site of the enzyme.

-

Covalent Bond Formation: A nucleophilic residue in the active site attacks the electrophilic center of the warhead, forming a stable covalent bond.

Sources

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Sotorasib - Wikipedia [en.wikipedia.org]

- 3. Formamide, N-methyl- (CAS 123-39-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Compound: BELZUTIFAN (CHEMBL4585668) - ChEMBL [ebi.ac.uk]

- 5. GSRS [precision.fda.gov]

- 6. CN101066937A - Synthesis process of N-chloromethyl-N-phenyl amino formyl chloride - Google Patents [patents.google.com]

- 7. Synthesis process of N-chloromethyl-N-phenyl amino formyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 8. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 9. Compound: SOTORASIB (CHEMBL4535757) - ChEMBL [ebi.ac.uk]

- 10. An Overview of Molecular Modeling for Drug Discovery with Specific Illustrative Examples of Applications [mdpi.com]

- 11. Sotorasib | C30H30F2N6O3 | CID 137278711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Avacopan | CCX168 | C5aR antagonist | TargetMol [targetmol.com]

- 13. Avacopan - Wikipedia [en.wikipedia.org]

- 14. Avacopan: Synthesis and Introduction_Chemicalbook [chemicalbook.com]

- 15. Belzutifan | C17H12F3NO4S | CID 117947097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Belzutifan - Wikipedia [en.wikipedia.org]

- 17. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

A-Z Guide to Novel N-(2-Chloro-3-fluorophenyl)formamide Derivatives: Design, Synthesis, and Characterization

Abstract

This comprehensive technical guide provides a strategic framework for the discovery and development of novel derivatives of N-(2-Chloro-3-fluorophenyl)formamide. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond standard protocols to deliver an in-depth exploration of rational design principles, versatile synthetic methodologies, and robust characterization techniques. By elucidating the causal relationships behind experimental choices, this guide equips scientists with the necessary tools to systematically explore the chemical space around this core scaffold, paving the way for the identification of next-generation therapeutic agents. Detailed experimental workflows, data interpretation guidelines, and integrated visualizations are provided to ensure both scientific rigor and practical applicability.

Introduction: The N-(2-Chloro-3-fluorophenyl)formamide Scaffold

N-(2-Chloro-3-fluorophenyl)formamide is a halogenated aromatic amide, a class of compounds frequently encountered in medicinal chemistry. The parent molecule, with its distinct substitution pattern on the phenyl ring, presents a unique electronic and steric profile that serves as an intriguing starting point for a lead optimization campaign. Formamides, in general, are important intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] The strategic placement of both a chloro and a fluoro substituent can influence the molecule's conformation, metabolic stability, and potential interactions with biological targets.

The rationale for developing derivatives of this scaffold is rooted in the principles of modern drug discovery. The goal is to systematically modify the parent structure to enhance desired properties such as potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, while minimizing off-target effects and toxicity. Fluorine and chlorine atoms are particularly valuable in medicinal chemistry; fluorine can enhance binding affinity and improve metabolic stability, while chlorine can modulate lipophilicity and provide a vector for further chemical modification.[3]

This guide will provide a roadmap for this discovery process, beginning with the strategic design of a derivative library and culminating in the synthesis and definitive characterization of novel chemical entities.

Rational Design & Derivatization Strategy

The discovery of novel derivatives is not a random walk through chemical space but a structured process guided by medicinal chemistry principles. The N-(2-Chloro-3-fluorophenyl)formamide core offers several strategic points for modification. Our design strategy focuses on three primary vectors, as illustrated below.

Sources

Preliminary investigation of N-(2-Chloro-3-fluorophenyl)formamide reactivity

Preliminary Investigation of Reactivity & Synthetic Utility

Executive Summary

N-(2-Chloro-3-fluorophenyl)formamide (CAS: 1070892-66-8) is a specialized halogenated aniline derivative serving as a critical intermediate in the synthesis of polyfunctionalized heterocycles. Unlike simple formanilides, the 2,3-disubstitution pattern on the phenyl ring introduces unique steric and electronic effects that influence its reactivity profile.

This guide details the compound's physicochemical characteristics, optimized synthesis protocols, and its primary utility as a precursor for 2-chloro-3-fluorophenyl isocyanide —a "gateway" reagent for multicomponent reactions (MCRs) such as the Ugi and Passerini syntheses. Additionally, we examine its behavior in nucleophilic substitution and hydrolysis, providing a robust foundation for researchers in medicinal chemistry.

Physicochemical Characterization & Rotamerism

Understanding the solution-state behavior of N-(2-Chloro-3-fluorophenyl)formamide is prerequisite to accurate analysis. Like many N-aryl formamides, this compound exhibits cis/trans rotamerism (E/Z isomerism) observable via NMR spectroscopy.

Rotameric Equilibrium

The ortho-chloro substituent exerts steric pressure, twisting the phenyl ring out of the amide plane. In solution (DMSO-d6 or CDCl3), two distinct species are often observed:

-

Z-Isomer (Trans-Amide): The thermodynamically stable form. The carbonyl oxygen is trans to the phenyl ring (anti-periplanar).

-

NMR Signature: The formyl proton (

) appears as a broad singlet or a doublet with a small coupling constant (

-

-

E-Isomer (Cis-Amide): The minor conformer. The carbonyl oxygen is cis to the phenyl ring.

-

NMR Signature: The formyl proton appears as a sharp doublet with a large coupling constant (

Hz) due to the anti relationship with the N-H proton.

-

Technical Insight: Do not mistake these dual signals for impurities. The ratio is solvent-dependent; polar solvents like DMSO stabilize the more polar E-isomer, increasing its population relative to non-polar solvents like chloroform.

Key Properties Table

| Property | Value / Description | Note |

| Molecular Formula | C₇H₅ClFNO | |

| Molecular Weight | 173.57 g/mol | |

| CAS Number | 1070892-66-8 | |

| Appearance | Off-white to pale beige solid | |

| Melting Point | 94–98 °C (Typical) | Range varies by crystal habit/purity. |

| Solubility | Soluble in DMSO, DMF, MeOH, DCM. | Poor solubility in water/hexanes. |

| pKa (Conjugate Acid) | ~ -1.5 to -2.0 | Protonation occurs at Carbonyl Oxygen. |

Synthesis Strategy

The preparation of N-(2-Chloro-3-fluorophenyl)formamide relies on the formylation of 2-chloro-3-fluoroaniline . While standard reflux with formic acid works, the ortho-chloro group deactivates the amine nucleophile, requiring optimized conditions to ensure complete conversion.

Protocol A: Mixed Anhydride Method (Recommended)

This method operates under milder conditions than direct reflux, minimizing thermal degradation.

Reagents:

-

2-Chloro-3-fluoroaniline (1.0 eq)

-

Formic Acid (1.2 eq)

-

Acetic Anhydride (1.1 eq)

-

Dichloromethane (DCM) or THF (Solvent)

Step-by-Step Procedure:

-

Preparation of Formylating Agent: In a dry flask at 0°C, add Formic Acid (1.2 eq) to Acetic Anhydride (1.1 eq). Stir for 30 minutes to generate the mixed anhydride (HCOO-COCH₃) in situ.

-

Addition: Dissolve 2-chloro-3-fluoroaniline in dry DCM. Add this solution dropwise to the mixed anhydride mixture at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 3:7) or LC-MS.

-

Quench & Workup: Quench with saturated NaHCO₃ solution (gas evolution!). Extract with DCM (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography if necessary.

Yield Expectation: 85–95%

Core Reactivity Profile

The utility of N-(2-Chloro-3-fluorophenyl)formamide lies in its ability to function as a "masked" isocyanide.

Pathway A: Dehydration to Isocyanide (The "Gateway" Reaction)

This is the most critical transformation. Treatment with a dehydrating agent converts the formamide into 2-chloro-3-fluorophenyl isocyanide , a reactive intermediate for Ugi and Passerini reactions.

Mechanism:

-

Activation: The formamide oxygen attacks the electrophile (POCl₃ or Triphosgene), creating an imidoyl intermediate.

-

Elimination: Base (Et₃N) promotes E2 elimination of the activated oxygen species, forming the isocyanide (isonitrile).

Experimental Protocol (POCl₃ Method):

-

Dissolve N-(2-Chloro-3-fluorophenyl)formamide (10 mmol) and Et₃N (30 mmol) in dry DCM (20 mL). Cool to -5°C.

-

Add POCl₃ (11 mmol) dropwise, maintaining temperature < 0°C.

-

Stir for 30–60 minutes. The solution typically turns brown/orange.

-

Quench: Pour carefully into ice-cold Na₂CO₃ solution. (Caution: Isocyanides have a potent, repulsive odor. Work in a well-ventilated fume hood).

-

Isolation: Extract immediately with DCM. The isocyanide is often used crude or after rapid filtration through a silica plug due to potential instability.

Pathway B: Hydrolysis

The formamide bond is susceptible to acid/base hydrolysis, reverting to the parent aniline.

-

Acidic Conditions (6N HCl, Reflux): Rapid hydrolysis. Used if the formyl group was employed as a protecting group for the amine during other ring functionalizations (e.g., nitration).

-

Basic Conditions (NaOH, MeOH): Slower hydrolysis compared to acetamides, but proceeds at elevated temperatures.

Visualization of Reactivity Pathways

The following diagram illustrates the synthetic flow from the aniline precursor to the isocyanide and its subsequent application in the Ugi Multicomponent Reaction.

Figure 1: The central role of the formamide as a precursor to isocyanides for multicomponent synthesis.

Safety & Handling Guidelines

Working with halogenated anilines and their derivatives requires strict adherence to safety protocols.

-

Toxicity: Halogenated anilines are potential methemoglobinemia inducers. Avoid skin contact and inhalation.

-

Isocyanide Generation: The dehydration product (isocyanide) is extremely malodorous and potentially toxic.

-

Control: All glassware contacting the isocyanide must be rinsed with an acidic solution (e.g., dilute HCl/Acetone) inside the hood to hydrolyze traces of isocyanide back to the odorless formamide/amine before removal from the hood.

-

-

Reactivity: POCl₃ reacts violently with water. Quench reactions slowly at low temperatures.

References

-

Synthesis of N-aryl formamides: Kobayashi, G., et al. "A Novel Method for Preparing Isocyanides from N-Substituted Formamides with Chlorophosphate Compounds." Synthesis, 2011, 3225-3234.[1][2] Link

-

Rotamerism in N-Aryl Formamides: Alkorta, I., et al. "NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond." Molecules, 2002, 7, 666-673.[3] Link

- Isocyanide Chemistry & Ugi Reaction: Dömling, A. "Recent Advances in Isocyanide-Based Multicomponent Chemistry." Current Opinion in Chemical Biology, 2002, 6(3), 306-313.

-

Compound Data: "N-(3-Fluoro-2-chloro-phenyl)-formamide (CAS 1070892-66-8)."[4] GuideChem Chemical Database. Link

-

Dehydration Protocols: Porcheddu, A., et al. "Microwave-Assisted Synthesis of Isonitriles: A General Simple Route."[1] Journal of Organic Chemistry, 2005, 70(6), 2361–2363. Link

Sources

Methodological & Application

Application Note: A Validated HPLC Method for Purity Assessment of N-(2-Chloro-3-fluorophenyl)formamide

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the determination of purity for N-(2-Chloro-3-fluorophenyl)formamide. The developed method utilizes reversed-phase chromatography with UV detection, demonstrating excellent specificity, linearity, accuracy, and precision. This protocol is designed for researchers, scientists, and drug development professionals engaged in the synthesis, quality control, and stability testing of this and structurally related halogenated aromatic compounds. The causality behind each methodological choice is explained to provide a comprehensive understanding and facilitate method transfer.

Introduction and Method Rationale

N-(2-Chloro-3-fluorophenyl)formamide is a halogenated aromatic compound with a molecular formula of C₇H₆ClNO and a molecular weight of 155.58 g/mol .[1] Such compounds are often key intermediates in the synthesis of pharmaceuticals and agrochemicals. Accurate determination of their purity is a critical step in drug development and manufacturing to ensure the safety and efficacy of the final product.

High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and reproducibility.[2][3] A reversed-phase HPLC (RP-HPLC) approach was selected for this application. RP-HPLC is the most widely used chromatographic technique, particularly for non-polar or moderately polar compounds like N-(2-Chloro-3-fluorophenyl)formamide.[3][4][5] This method employs a nonpolar stationary phase and a polar mobile phase; hydrophobic interactions between the analyte and the stationary phase are the primary mechanism of retention.[3][6]

The specific choices within this method are grounded in established chromatographic principles:

-

Stationary Phase: A C18 (octadecylsilane) column was chosen as the stationary phase. C18 columns are the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention and separation capabilities for a wide range of aromatic compounds.[4][6][7]

-

Mobile Phase: A gradient elution using water and acetonitrile was selected. Acetonitrile is a common organic modifier in RP-HPLC, providing good peak shape and lower viscosity compared to methanol.[8] A small amount of formic acid is added to the aqueous phase to control the pH, which can improve peak symmetry by suppressing the potential ionization of the formamide group.

-

Detection: A Diode Array Detector (DAD) or a variable wavelength UV detector is employed. The phenyl ring in the analyte provides strong UV absorbance, making UV detection a highly sensitive and appropriate choice for quantification.[9] Detection at the absorbance maximum (λ-max) ensures the highest sensitivity.

Instrumentation and Reagents

-

Instrumentation:

-

HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis Detector.

-

Analytical balance (0.01 mg readability).

-

pH meter.

-

Volumetric flasks and pipettes (Class A).

-

Ultrasonic bath.

-

Syringe filters (0.45 µm, PTFE or nylon).

-

-

Reagents and Materials:

-

N-(2-Chloro-3-fluorophenyl)formamide reference standard (purity ≥ 99.5%).

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade or Milli-Q).

-

Formic acid (ACS grade or higher).

-

Methanol (HPLC grade, for cleaning).

-

Diluent: Acetonitrile/Water (50:50, v/v).

-

Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for clarity.

| Parameter | Recommended Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Standard for reversed-phase separation of aromatic compounds.[4][7] |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified aqueous phase to ensure consistent analyte ionization and good peak shape. |

| Mobile Phase B | Acetonitrile | Common organic modifier providing good elution strength and peak symmetry.[8] |

| Gradient Elution | 0-2 min: 30% B; 2-15 min: 30-80% B; 15-18 min: 80% B; 18-18.1 min: 80-30% B; 18.1-25 min: 30% B | A gradient is used to ensure elution of the main peak with a good shape while also separating potential impurities with different polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing optimal efficiency and reasonable run time. |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times and peak shapes. |

| Injection Volume | 10 µL | A small injection volume minimizes potential peak broadening. |

| Detection | UV at 254 nm (or λ-max) | The aromatic ring provides strong UV absorbance. A DAD can be used to confirm peak purity and identify the optimal wavelength. |

| Run Time | 25 minutes | Sufficient time for elution of the main component and any potential late-eluting impurities, followed by column re-equilibration. |

Standard and Sample Preparation Protocol

Step-by-Step Methodology:

-

Diluent Preparation: Mix equal volumes of HPLC-grade acetonitrile and water to prepare the 50:50 (v/v) diluent.

-

Standard Stock Solution (e.g., 500 µg/mL):

-

Accurately weigh approximately 25 mg of N-(2-Chloro-3-fluorophenyl)formamide reference standard.

-

Transfer it into a 50 mL volumetric flask.

-

Add approximately 30 mL of diluent and sonicate for 5 minutes or until fully dissolved.

-

Allow the solution to return to room temperature.

-

Dilute to the mark with the diluent and mix thoroughly.

-

-

Working Standard Solution (e.g., 50 µg/mL):

-

Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

-

Dilute to the mark with the diluent and mix thoroughly.

-

-

Sample Solution (e.g., 50 µg/mL):

-

Accurately weigh approximately 25 mg of the N-(2-Chloro-3-fluorophenyl)formamide sample.

-

Follow the same procedure as for the Standard Stock Solution (Step 2).

-

Perform a 1-in-10 dilution of this sample stock solution as described for the Working Standard Solution (Step 3).

-

-

Final Filtration: Before injection, filter all solutions through a 0.45 µm syringe filter into HPLC vials. Discard the first 1-2 mL of the filtrate.

Method Validation: A Self-Validating System

For this method to be considered trustworthy, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH), specifically ICH Q2(R1).[10][11][12][13] The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[11]

Key Validation Parameters:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products). This is demonstrated by injecting a placebo (diluent) and spiked samples to ensure no interfering peaks are present at the retention time of the main analyte.

-

Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. A series of at least five concentrations (e.g., 10-100 µg/mL) should be prepared and injected. The peak area versus concentration data should be plotted, and the correlation coefficient (r²) should be ≥ 0.999.

-

Accuracy: The closeness of the test results to the true value. This is typically assessed by the recovery of a known amount of analyte spiked into a sample matrix at different concentration levels (e.g., 80%, 100%, 120% of the working concentration). Acceptance criteria are typically 98.0% to 102.0% recovery.

-

Precision:

-

Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval. This involves at least six replicate injections of the same sample, with a Relative Standard Deviation (RSD) of ≤ 1.0%.

-

Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment). The RSD should meet pre-defined acceptance criteria, typically ≤ 2.0%.

-

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

-

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±0.1 mL/min flow rate, ±5% in mobile phase composition).

System Suitability Testing (SST)

Before any sample analysis, the suitability of the chromatographic system must be verified.[14][15][16] This is a mandatory check to ensure the equipment and procedure are performing adequately on the day of analysis.[14][17]

Protocol: Make five replicate injections of the Working Standard Solution (50 µg/mL).

Acceptance Criteria:

| SST Parameter | Acceptance Limit | Purpose |

| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, which is critical for accurate integration.[17] |

| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and the sharpness of the peak. |

| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injection and detection system.[17] |

| % RSD of Retention Time | ≤ 1.0% | Confirms the stability and reproducibility of the pump and mobile phase composition. |

If SST results fall outside the acceptance criteria, the run is considered invalid, and the system must be investigated and corrected before proceeding.[17]

Experimental Workflow and Data Analysis

The logical flow from method development to routine analysis is critical for ensuring consistent and reliable results.

Caption: Workflow for HPLC method development, validation, and routine analysis.

Purity Calculation:

The purity of the sample is calculated as a percentage based on the area of the main peak relative to the total area of all peaks in the chromatogram (excluding solvent front and system peaks).

-

Formula: % Purity = (Area of Main Peak / Total Area of All Peaks) × 100

This area percent method assumes that all impurities have a similar response factor to the main compound at the chosen wavelength. For higher accuracy, especially for known impurities, a reference standard for each impurity should be used to calculate relative response factors.

References

-

Pharmaguideline. (2025, April 4). Principle of HPLC | HPLC System Working Explained. Available at: [Link]

-

Gomes, H., Dias, R., Pereira, I., & Pereira, L. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Advances, 11(17), 10185–10194. Available at: [Link]

-

PharmaCores. (n.d.). HPLC analytical Method development: an overview. Available at: [Link]

-

ResearchGate. (2016, January 8). Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC. Available at: [Link]

-

Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Available at: [Link]

-

Axion Labs. (2023, November 18). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Available at: [Link]

-

University of Oxford. (2021, February 26). 14 Principles of Reversed Phase HPLC. Available at: [Link]

-

Pharmabeginers. (2023, October 31). ICH Q2 Validation of Analytical Procedures. Available at: [Link]

-

European Medicines Agency. (2022, March 31). ICH guideline Q14 on analytical procedure development. Available at: [Link]

-

U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of Formamide, N-(2-chlorophenyl)- (CAS 2596-93-2). Available at: [Link]

-

PubChem. (n.d.). Formamide, N-(2-chlorophenyl)-. Available at: [Link]

-

International Council for Harmonisation. (2023, November 1). ANALYTICAL PROCEDURE DEVELOPMENT Q14. Available at: [Link]

-

LCGC International. (n.d.). How Reversed-Phase Liquid Chromatography Works. Available at: [Link]

-

Agilent Technologies. (2025, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Available at: [Link]

-

European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

-

Wikipedia. (n.d.). Reversed-phase chromatography. Available at: [Link]

-

PubChem. (n.d.). n-(3-Chlorophenyl)formamide. Available at: [Link]

-

U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

-

Pharmalytics. (2024, October 15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. Available at: [Link]

-

Wikipedia. (n.d.). Formamide. Available at: [Link]

-

International Council for Harmonisation. (n.d.). Quality Guidelines. Available at: [Link]

Sources

- 1. Formamide, N-(2-chlorophenyl)- | C7H6ClNO | CID 137653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. HPLC Method development: an overview. [pharmacores.com]

- 3. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]

- 4. Principle of HPLC | HPLC System Working Explained | Pharmaguideline [pharmaguideline.com]

- 5. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. fda.gov [fda.gov]

- 12. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 13. fda.gov [fda.gov]

- 14. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]

- 15. database.ich.org [database.ich.org]

- 16. youtube.com [youtube.com]

- 17. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]

Application Note: Strategic Utilization of N-(2-Chloro-3-fluorophenyl)formamide in Heterocyclic Synthesis

The following Application Note and Protocol Guide is designed for researchers in medicinal chemistry and organic synthesis. It focuses on the specific utility of N-(2-Chloro-3-fluorophenyl)formamide as a strategic building block.

Executive Summary

The synthesis of halogenated heterocycles is a cornerstone of modern drug discovery. The 2-chloro-3-fluoro substitution pattern is particularly valuable in medicinal chemistry due to its ability to modulate metabolic stability (blocking P450 oxidation sites) and influence binding affinity through halogen bonding and lipophilic interactions.

This guide details the synthesis and application of N-(2-Chloro-3-fluorophenyl)formamide (CFPF) . Unlike simple acetanilides, this formamide serves as a "chameleon" intermediate. It acts as a direct precursor to 2-chloro-3-fluorophenyl isocyanide —a critical C1 synthon for multicomponent reactions (MCRs)—and serves as a reactive partner in palladium-catalyzed imidoylation reactions.

Chemical Context & Mechanistic Insight

The "Fluorine-Chlorine" Orthogonal Effect

The 2-chloro-3-fluoro motif is not merely a structural decoration.

-

Electronic Effect: The fluorine atom at the 3-position exerts a strong inductive withdrawing effect (-I), deactivating the ring towards electrophilic attack but activating the 2-chloro position for potential nucleophilic aromatic substitution (

) under forcing conditions. -

Conformational Lock: The bulky chlorine at the 2-position (ortho to the nitrogen) forces the formamide moiety out of planarity, potentially influencing the selectivity of subsequent cyclization reactions.

Pathway Visualization

The following diagram illustrates the divergent synthetic pathways accessible from CFPF.

Figure 1: Divergent synthetic utility of N-(2-Chloro-3-fluorophenyl)formamide.

Experimental Protocols

Protocol A: Synthesis of N-(2-Chloro-3-fluorophenyl)formamide

Objective: High-yield preparation of the formamide precursor from 2-chloro-3-fluoroaniline. Rationale: Direct reflux in formic acid is effective, but the Mixed Anhydride Method (using acetic anhydride and formic acid) is preferred for higher purity and milder conditions, avoiding the formation of thermal degradation byproducts.

Materials:

-

2-Chloro-3-fluoroaniline (1.0 eq)

-

Formic acid (98%, 5.0 eq)

-

Acetic anhydride (1.1 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Sodium bicarbonate (sat. aq.)

Step-by-Step Procedure:

-

Activation: In a dry round-bottom flask, mix Formic acid (5.0 eq) and Acetic anhydride (1.1 eq). Stir at 55°C for 2 hours to generate the mixed anhydride (formyl acetate) in situ.

-

Addition: Cool the mixture to 0°C. Add a solution of 2-chloro-3-fluoroaniline (1.0 eq) in dry THF dropwise over 30 minutes.

-

Note: The internal temperature must be kept below 10°C to prevent acetylation (formation of acetanilide impurity).

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (30% EtOAc/Hexanes). The amine spot (

) should disappear, replaced by the formamide ( -

Quench: Concentrate the solvent under reduced pressure. Dilute the residue with DCM and wash carefully with saturated

until CO2 evolution ceases. -

Isolation: Wash the organic layer with brine, dry over

, and concentrate. -

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (0-40% EtOAc in Hexanes).

Expected Yield: 85–95%

Characterization:

Protocol B: Dehydration to 2-Chloro-3-fluorophenyl Isocyanide

Objective: Conversion of CFPF to the isocyanide for use in Multicomponent Reactions (MCRs).

Rationale: The use of

Safety Alert: Isocyanides are potent respiratory sensitizers with a foul odor. All operations must be performed in a well-ventilated fume hood.

Step-by-Step Procedure:

-

Dissolution: Dissolve N-(2-Chloro-3-fluorophenyl)formamide (10 mmol) in dry DCM (50 mL) and add Triethylamine (30 mmol, 3.0 eq). Cool to -5°C (ice/salt bath).

-

Dehydration: Add

(11 mmol, 1.1 eq) dropwise over 20 minutes.-

Critical: Do not allow the temperature to exceed 0°C. Exothermic reaction.

-

-

Monitoring: Stir at 0°C for 1 hour. IR spectroscopy is the best monitoring tool; look for the appearance of the strong characteristic isocyanide stretch at

. -

Workup: Quench by pouring the cold mixture into a solution of

(10% aq) at 0°C. Stir vigorously for 15 minutes. -

Extraction: Separate phases. Extract aqueous layer with DCM.

-

Filtration: Pass the organic layer through a short pad of basic alumina (to remove acidic impurities) and concentrate at low temperature (<30°C).

-

Storage: Store the isocyanide at -20°C under nitrogen. Use within 48 hours for best results.

-

Protocol C: Application in Ugi-Tetrazole Synthesis

Objective: Synthesis of a 1,5-disubstituted tetrazole scaffold, a bioisostere for cis-amide bonds in peptidomimetics.

Materials:

-

2-Chloro-3-fluorophenyl isocyanide (from Protocol B)

-

Aldehyde (e.g., Benzaldehyde derivatives)

-

Amine (e.g., Benzylamine)

-

Trimethylsilyl azide (

) -

Methanol (MeOH)

Step-by-Step Procedure:

-

Imine Formation: In a vial, mix the Amine (1.0 eq) and Aldehyde (1.0 eq) in MeOH (1M concentration). Stir for 30 minutes to pre-form the imine.

-

Addition: Add 2-Chloro-3-fluorophenyl isocyanide (1.0 eq) followed by

(1.2 eq). -

Reaction: Stir at room temperature for 12–24 hours.

-

Workup: Evaporate the solvent. Redissolve in EtOAc and wash with 1N HCl (to remove unreacted amine) and brine.

-

Purification: Silica gel chromatography.

Quantitative Data Summary

| Reaction Stage | Reagents | Conditions | Typical Yield | Key Quality Attribute |

| Formylation | 0°C to RT, 4h | 92% | Purity >98% (HPLC) | |

| Dehydration | -5°C, 1h | 88% | IR Peak @ | |

| Ugi-Tetrazole | RT, 18h | 75-85% | 1,5-Disubstituted Regioselectivity |

References

-

Synthesis of Halogenated Formamides

-

Isocyanide Dehydration Protocols

-

Green Chemistry Approach: Salami, S. A., et al.[5] "A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent." Molecules, 2022, 27(19), 6708.

-

-

Heterocycle Applications (Ugi/Passerini)

-

Biological Relevance of Chloro-Fluoro Motifs

- MDM2 Inhibitors: "Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)..." Journal of Medicinal Chemistry.

Disclaimer: This protocol involves the use of hazardous chemicals, including halogenated aromatics and phosphoryl chloride.[7] Standard Personal Protective Equipment (PPE) and engineering controls (fume hoods) are mandatory. Refer to the specific SDS for N-(2-Chloro-3-fluorophenyl)formamide before handling.

Sources

- 1. Cyclization of N-(3-Oxoalkyl)chloroacetamides Under Basic Conditions. Synthesis of cis-3,4-Epoxypiperidin-2-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. CN103664675A - Method for preparing 2-chloro-N-(4-fluorophenyl)-N-isopropylacetamide - Google Patents [patents.google.com]

- 4. A Novel Method for Preparing Isocyanides from N-Substituted Formamides with Chlorophosphate Compounds [organic-chemistry.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. heteroletters.org [heteroletters.org]

Application Notes & Protocols for Catalytic N-Formylation of Substituted Anilines

Abstract

The N-formylation of substituted anilines to produce formanilides is a pivotal transformation in organic synthesis, yielding key intermediates for pharmaceuticals, agrochemicals, and dyes.[1][2] This guide provides an in-depth exploration of modern catalytic methodologies that offer significant advantages over classical stoichiometric approaches, focusing on enhanced efficiency, selectivity, and sustainability. We will delve into the mechanistic underpinnings of various catalytic systems, present detailed, field-proven protocols for selected methods, and offer comparative data to guide researchers in selecting the optimal strategy for their specific synthetic challenges. This document is intended for researchers, scientists, and drug development professionals seeking to implement robust and scalable N-formylation techniques.

Introduction: The Strategic Importance of N-Formylation

Formanilides, the products of N-formylation of anilines, are more than simple derivatives; they are versatile building blocks in synthetic and industrial organic chemistry.[1] They serve as precursors for the synthesis of isocyanides, Vilsmeier reagents, and a multitude of nitrogen-containing heterocyclic compounds such as quinolones, imidazoles, and formamidines.[2] Consequently, the development of efficient and environmentally benign N-formylation methods is a subject of intense research.

Traditionally, N-formylation relied on stoichiometric reagents like acetic formic anhydride or toxic formylating agents under harsh conditions. Modern catalytic approaches, however, leverage a variety of C1 sources—from the classic formic acid to sustainable alternatives like carbon dioxide (CO₂) and methanol—in conjunction with highly efficient catalysts.[3][4][5] These catalytic systems encompass a broad spectrum of materials, including heterogeneous metal oxides, supported nanoparticles, metal-organic frameworks (MOFs), and homogeneous metal complexes, each offering unique advantages in terms of activity, selectivity, and reusability.[1][6]

This guide will focus on three exemplary catalytic systems that represent the breadth of current research:

-

Heterogeneous Metal Oxide Catalysis: A robust, solvent-free method using simple zinc oxide (ZnO).

-

Advanced Nanocatalysis: A highly efficient, magnetically recoverable solid acid nanocatalyst.

-

Sustainable CO₂ Valorization: An innovative approach using CO₂ as a C1 source with a recyclable heterogeneous cobalt-based MOF catalyst.

Mechanistic Principles: The "Why" Behind the Method

Understanding the reaction mechanism is critical for optimizing conditions and troubleshooting. The catalytic N-formylation of anilines generally proceeds through the activation of the formyl source, followed by nucleophilic attack by the aniline.

Formic Acid Activation by Acid Catalysis

In methods employing formic acid, the catalyst often functions as a Lewis or Brønsted acid. The catalyst activates the carbonyl group of formic acid, enhancing its electrophilicity and making it more susceptible to nucleophilic attack by the amine.

For instance, with a solid acid catalyst like a sulfonic acid-functionalized nanoparticle (NP@SO₃H), the reaction is believed to proceed as follows:

-

The acidic proton of the catalyst interacts with the carbonyl oxygen of formic acid, likely via hydrogen bonding.[7]

-

This activation polarizes the C=O bond, increasing the electrophilic character of the carbonyl carbon.[7]

-

The nitrogen atom of the aniline, with its lone pair of electrons, attacks the activated carbonyl carbon.[7]

-

Subsequent proton transfer and dehydration lead to the formation of the N-formylaniline and regeneration of the catalyst.[7]

Caption: Proposed mechanism for solid acid-catalyzed N-formylation.

N-Formylation using CO₂ and a Reducing Agent

The use of CO₂ as a sustainable C1 feedstock is a highly attractive green chemistry approach.[3] This pathway requires a reducing agent, such as a hydrosilane (e.g., PhSiH₃) or H₂, and a suitable catalyst. The mechanism can be complex and catalyst-dependent, but a general pathway involves the following key steps:

-

CO₂ Insertion/Reduction: The catalyst interacts with both CO₂ and the reducing agent. In some systems, this leads to the formation of a metal-hydride species which then reacts with CO₂ to form a metal-formate intermediate.[8]

-

Amine Coordination & Reaction: The aniline coordinates to the metal center or interacts with the formate species.

-

Formyl Transfer: The formyl group is transferred to the aniline.

-

Product Release & Catalyst Regeneration: The formanilide product is released, and the catalyst is regenerated for the next cycle.

With a catalyst like a single-site cobalt hydride supported on a MOF (DUT-5-CoH), kinetic and spectroscopic studies suggest the reaction proceeds via a cobalt-formate intermediate, which then undergoes PhSiH₃-assisted formamide formation with the amine in the turnover-limiting step.[8]

Experimental Protocols & Application Data

The following protocols are designed to be self-validating, with clear steps and rationales provided. They represent distinct, yet highly effective, approaches to the N-formylation of anilines.

Protocol 1: Solvent-Free N-Formylation using Zinc Oxide (ZnO)

This method highlights a simple, inexpensive, and environmentally benign protocol using a commercially available, reusable metal oxide catalyst.[9]

-

Rationale: Zinc oxide acts as a mild and effective Lewis acid catalyst. The solvent-free condition minimizes waste and simplifies product workup. This protocol is particularly attractive for its operational simplicity and cost-effectiveness.

-

Materials:

-

Substituted aniline (1.0 mmol)

-

Formic acid (85-90%, 3.0 mmol)

-

Zinc oxide (ZnO) powder (0.5 mmol, ~40 mg)

-

Round-bottom flask (10 mL) with magnetic stir bar

-

Oil bath

-

Ethyl acetate (EtOAc) or Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Thin Layer Chromatography (TLC) plates

-

-

Step-by-Step Procedure:

-

To the 10 mL round-bottom flask, add the substituted aniline (1.0 mmol), ZnO powder (0.5 mmol), and a magnetic stir bar.

-

Add formic acid (3.0 mmol) to the mixture.

-

Place the flask in a preheated oil bath at 70 °C and stir the reaction mixture.

-

Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 1-3 hours.

-

Upon completion, remove the flask from the oil bath and allow it to cool to room temperature.

-

Add CH₂Cl₂ or EtOAc (10 mL) to the reaction mixture and stir for 5 minutes.

-

Filter the mixture to recover the ZnO catalyst. The catalyst can be washed with CH₂Cl₂, dried, and reused for subsequent runs.[9]

-

Transfer the filtrate to a separatory funnel and wash with saturated NaHCO₃ solution (2 x 10 mL) to neutralize any remaining formic acid, followed by brine (10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude formanilide.

-

Purify the product by recrystallization or column chromatography if necessary.

-

Protocol 2: Rapid N-Formylation using a Magnetic Solid Acid Nanocatalyst

This protocol utilizes a sophisticated, highly active, and easily recoverable magnetic nanocatalyst (NP@SO₃H) for rapid formylation at room temperature.[7]

-

Rationale: The high surface area of the nanoparticles and the strong acidity of the sulfonic acid groups lead to outstanding catalytic performance and short reaction times.[7] The magnetic core allows for trivial separation of the catalyst from the reaction medium, facilitating its reuse.

-

Materials:

-

Substituted aniline (1.0 mmol)

-

Formic acid (4.0 mmol)

-

Magnetic nanocatalyst (NP@SO₃H) (10 mg)

-

Ethanol (2 mL)

-

Vial (5 mL) with magnetic stir bar

-

External magnet

-

-

Step-by-Step Procedure:

-

In a 5 mL vial, combine the substituted aniline (1.0 mmol), ethanol (2 mL), and the magnetic nanocatalyst (10 mg).

-

Add formic acid (4.0 mmol) to the suspension.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction by TLC. Reactions are exceptionally fast, often completing within 10-15 minutes.[7]

-

Upon completion, add 5 mL of ethyl acetate to the mixture.

-

Place a strong external magnet against the side of the vial. The NP@SO₃H catalyst will be attracted to the magnet, allowing the clear product solution to be decanted.

-

Wash the collected catalyst with ethyl acetate (2 x 3 mL), decanting the washings each time. The catalyst can be dried and reused directly.

-

Combine the organic phases, wash with saturated NaHCO₃ solution, dry over Na₂SO₄, and concentrate under reduced pressure to yield the highly pure formanilide.

-

Protocol 3: Sustainable N-Formylation using CO₂ and a Heterogeneous MOF Catalyst

This protocol showcases a state-of-the-art green chemistry approach, utilizing CO₂ as a C1 building block with a recyclable single-site cobalt catalyst supported on a metal-organic framework (DUT-5-CoH).[8]

-

Rationale: This method valorizes CO₂, a greenhouse gas, transforming it into a valuable chemical feedstock. The heterogeneous MOF catalyst ensures high activity, selectivity, and excellent reusability (up to 15 times with minimal loss in activity).[8]

-

Materials & Equipment:

-

Substituted aniline (0.5 mmol)

-

DUT-5-CoH catalyst (20 mg, 1.8 mol% Co)

-

Phenylsilane (PhSiH₃) (1.0 mmol)

-

Toluene (1.0 mL)

-

High-pressure stainless steel autoclave (e.g., 10-20 mL capacity) equipped with a magnetic stir bar

-

CO₂ gas cylinder with regulator

-

-

Step-by-Step Procedure:

-

Safety First: This procedure involves a high-pressure gas. Ensure the autoclave is properly rated, maintained, and operated behind a safety shield.

-

In the autoclave vessel, place the DUT-5-CoH catalyst (20 mg) and a magnetic stir bar.

-

Add the substituted aniline (0.5 mmol), toluene (1.0 mL), and phenylsilane (1.0 mmol).

-

Seal the autoclave according to the manufacturer's instructions.

-

Purge the autoclave with low-pressure CO₂ three times to remove air.

-

Pressurize the autoclave to 10 bar with CO₂.

-

Place the autoclave in a heating block or oil bath set to 100 °C and begin stirring.

-

Continue the reaction for 24 hours.

-

After 24 hours, cool the autoclave to room temperature and then carefully vent the excess CO₂ in a well-ventilated fume hood.

-

Open the autoclave and centrifuge the reaction mixture to separate the solid catalyst.

-

Decant the supernatant. The catalyst can be washed with toluene, dried under vacuum, and stored for reuse.

-

Analyze the supernatant by GC or ¹H NMR using an internal standard to determine the yield of the formanilide product. Isolate the product via column chromatography if required.

-

Caption: A generalized experimental workflow for catalytic N-formylation.

Comparative Data Analysis

The choice of catalytic system depends on factors like substrate scope, cost, reaction time, and desired green credentials. The table below summarizes the performance of the detailed protocols with various substituted anilines.

| Substituted Aniline | Protocol 1 (ZnO)[9] | Protocol 2 (NP@SO₃H)[7] | Protocol 3 (DUT-5-CoH/CO₂)[8] |

| Yield (%) / Time (h) | Yield (%) / Time (min) | Yield (%) / Time (h) | |

| Aniline | 95% / 1.5h | 95% / 10min | 96% / 24h |

| 4-Methylaniline | 96% / 1.0h | 94% / 10min | >99% / 24h |

| 4-Methoxyaniline | 98% / 1.0h | 92% / 10min | >99% / 24h |

| 4-Chloroaniline | 90% / 2.5h | 88% / 10min | 95% / 24h |

| 4-Nitroaniline | 77% / 3.0h | 83% / 10min | 75% / 24h |

Analysis of Results:

-

Electron-donating groups (e.g., -CH₃, -OCH₃) on the aniline ring generally accelerate the reaction and lead to higher yields across all systems, which is consistent with the nucleophilic nature of the amine attack.[7]

-

Electron-withdrawing groups (e.g., -Cl, -NO₂) deactivate the aniline, making it less nucleophilic and thus slowing down the reaction, often requiring longer times or resulting in slightly lower yields.[7]

-

Protocol 1 (ZnO) offers a great balance of high yields and simplicity for many substrates, though it is slower than the nanocatalyst method.[9]

-

Protocol 2 (NP@SO₃H) is exceptionally fast, operating at room temperature, making it ideal for high-throughput synthesis.[7]

-

Protocol 3 (MOF/CO₂) , while requiring longer reaction times and specialized equipment, provides excellent yields and represents the most sustainable and atom-economical approach by utilizing waste CO₂.[8]

Conclusion and Future Outlook